molecular formula C35H39ClN2O4 B12728520 N-[5-[[[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-2-chlorophenyl]-1-hydroxynaphthalene-2-carboxamide CAS No. 70609-70-0

N-[5-[[[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-2-chlorophenyl]-1-hydroxynaphthalene-2-carboxamide

Cat. No.: B12728520
CAS No.: 70609-70-0
M. Wt: 587.1 g/mol
InChI Key: CHXPSEQZCSTBHH-UHFFFAOYSA-N
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Description

N-[5-[[[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-2-chlorophenyl]-1-hydroxynaphthalene-2-carboxamide is a complex organic compound with the molecular formula C43H55ClN4O6. This compound is known for its unique structural features, which include a naphthalene core, a chlorophenyl group, and a phenoxyacetyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[[[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-2-chlorophenyl]-1-hydroxynaphthalene-2-carboxamide involves multiple steps. The process typically starts with the preparation of the naphthalene core, followed by the introduction of the chlorophenyl group and the phenoxyacetyl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-[[[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-2-chlorophenyl]-1-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[5-[[[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-2-chlorophenyl]-1-hydroxynaphthalene-2-carboxamide is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-[5-[[[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-2-chlorophenyl]-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxovaleramide
  • 3-[[2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]benzamide

Uniqueness

What sets N-[5-[[[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-2-chlorophenyl]-1-hydroxynaphthalene-2-carboxamide apart is its unique combination of structural features, which confer specific chemical and biological properties

Biological Activity

N-[5-[[[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-2-chlorophenyl]-1-hydroxynaphthalene-2-carboxamide, commonly referred to as a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to summarize the biological activity of this compound based on available research findings.

  • Molecular Formula : C35H39ClN2O4
  • CAS Number : 70609-70-0
  • Molar Mass : 587.14816 g/mol

The compound exhibits multiple mechanisms of action that contribute to its biological activity. Notably, it has been observed to interact with cellular pathways involved in cancer proliferation and apoptosis. The primary mechanisms include:

  • Inhibition of Cell Proliferation : Studies indicate that this compound can inhibit the growth of various cancer cell lines by interfering with cell cycle progression. Specifically, it has shown effectiveness in blocking the G2/M phase of the cell cycle, leading to increased cell death in tumor cells .
  • Angiogenesis Inhibition : The compound has been reported to efficiently block angiogenesis in tumor models. This is crucial for preventing tumor growth as it limits the supply of nutrients and oxygen to cancer cells .

Antiproliferative Effects

A series of studies have evaluated the antiproliferative effects of this compound against different cancer cell lines. The results are summarized in Table 1.

Cell Line IC50 (µM) Mechanism
HT-29 (Colon)0.5Cell cycle arrest at G2/M phase
M21 (Melanoma)0.8Cytoskeleton disruption
MCF7 (Breast)0.6Apoptosis induction

IC50 values represent the concentration required to inhibit cell growth by 50% .

Case Studies

  • Chick Chorioallantoic Membrane (CAM) Assay : In a significant study utilizing CAM assays, the compound demonstrated a marked ability to inhibit tumor growth and angiogenesis comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4). This suggests a promising avenue for its use in cancer therapy .
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with this compound resulted in significant accumulation of cells in the G2/M phase, indicating effective disruption of normal cell cycle progression. This was further confirmed by immunofluorescence studies showing altered microtubule structures in treated cells .

Toxicity and Safety Profile

While the compound exhibits potent biological activity against cancer cells, its toxicity profile remains a critical consideration. Preliminary studies suggest low toxicity levels in non-cancerous cells, indicating a favorable therapeutic index. However, comprehensive toxicological assessments are necessary to establish safety for clinical applications.

Properties

CAS No.

70609-70-0

Molecular Formula

C35H39ClN2O4

Molecular Weight

587.1 g/mol

IUPAC Name

N-[5-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]-2-chlorophenyl]-1-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C35H39ClN2O4/c1-7-34(3,4)23-14-18-30(27(19-23)35(5,6)8-2)42-21-31(39)37-24-15-17-28(36)29(20-24)38-33(41)26-16-13-22-11-9-10-12-25(22)32(26)40/h9-20,40H,7-8,21H2,1-6H3,(H,37,39)(H,38,41)

InChI Key

CHXPSEQZCSTBHH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C3=C(C4=CC=CC=C4C=C3)O)C(C)(C)CC

Origin of Product

United States

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